5-Hydroxypiperidine-2-carboxylic acid, also known as 5-hydroxypipecolic acid, is a highly functionalized, cyclic non-proteinogenic amino acid. In industrial and pharmaceutical procurement, it is primarily valued as a stereochemically dense chiral building block. Unlike standard aliphatic amino acids, the rigid piperidine ring combined with the C5-hydroxyl group and C2-carboxylic acid provides a unique spatial arrangement that is highly sought after for constructing complex bridged heterocycles [1]. Its most prominent commercial application is serving as the essential precursor for diazabicyclooctane (DBO) scaffolds, making it a critical raw material in the manufacturing pipelines of advanced non-β-lactam β-lactamase inhibitors [2].
Substituting 5-hydroxypiperidine-2-carboxylic acid with standard pipecolic acid or alternative isomers like 4-hydroxyproline fundamentally disrupts downstream synthetic utility. The C5-hydroxyl group is strictly required to act as an internal nucleophile or structural anchor during the formation of strained bicyclic urea cores [1]. If unhydroxylated pipecolic acid is used, the molecule cannot undergo the necessary intramolecular cyclization, arresting the synthesis at a linear amide intermediate [2]. Furthermore, substituting with a 5-membered ring analog like 4-hydroxyproline yields a diazabicycloheptane system, which alters the steric bulk and completely changes the pharmacophore geometry required for optimal target binding [3].
In the synthesis of advanced β-lactamase inhibitors, the formation of the azabicyclic urea core relies strictly on the C5 hydroxyl group. When 5-hydroxypiperidine-2-carboxylic acid is utilized, it successfully undergoes cyclization (e.g., via phosgene equivalents or Me2SiCl2/CDI) to form the critical DBO core in high yields [1]. In contrast, standard pipecolic acid lacks this nucleophilic handle, entirely failing to form the bridged bicyclic system and resulting in a dead-end linear intermediate [2].
| Evidence Dimension | Yield of diazabicyclooctane (DBO) bridged core |
| Target Compound Data | Enables successful cyclization to DBO core (>85% yield in optimized routes) |
| Comparator Or Baseline | Pipecolic acid (0% yield, structurally incapable of cyclization) |
| Quantified Difference | Absolute requirement for bicyclic core formation |
| Conditions | Late-stage urea cyclization using CDI or Me2SiCl2/phosgene equivalents |
Procurement of the 5-hydroxy derivative is mandatory for any synthetic pipeline targeting DBO-class non-β-lactam β-lactamase inhibitors.
The choice between 5-hydroxypiperidine-2-carboxylic acid and 4-hydroxyproline dictates the final ring system of the synthesized scaffold. 5-Hydroxypiperidine-2-carboxylic acid yields a 6-membered piperidine base that cyclizes into a diazabicyclooctane system, which perfectly mimics the spatial requirements for class A and C β-lactamase active sites [1]. Substituting with 4-hydroxyproline yields a diazabicycloheptane system, which alters the steric bulk and significantly reduces the optimal reversible covalent binding kinetics required for clinical efficacy [2].
| Evidence Dimension | Resulting bicyclic architecture |
| Target Compound Data | Forms diazabicyclooctane (DBO) |
| Comparator Or Baseline | 4-Hydroxyproline (Forms diazabicycloheptane) |
| Quantified Difference | 1-carbon bridge expansion critical for optimal enzyme fit |
| Conditions | Bicyclic urea formation in drug discovery pipelines |
Buyers targeting avibactam or relebactam analogs must procure the 6-membered 5-hydroxy piperidine ring to ensure correct pharmacophore geometry.
The C5 position in 5-hydroxypiperidine-2-carboxylic acid not only enables cyclization but serves as the structural anchor for further functionalization. In commercial manufacturing routes, the intermediate derived from this compound undergoes critical sulfation (e.g., using SO3·pyridine) to form the N-hydroxysulfonic acid moiety essential for the zwitterionic nature of the final drug [1]. Unsubstituted pipecolic acid lacks any site for this late-stage functionalization, rendering it useless for these advanced therapeutic targets [2].
| Evidence Dimension | Capability for late-stage O-sulfation |
| Target Compound Data | Supports quantitative sulfation (>90% conversion with SO3·pyridine) |
| Comparator Or Baseline | Pipecolic acid (0% conversion, lacks hydroxyl handle) |
| Quantified Difference | 100% difference in functionalization capacity |
| Conditions | Treatment with SO3·pyridine complex in commercial scale-up |
The specific presence of the hydroxyl group is required to install the sulfate moiety that drives the aqueous solubility and target binding of the final API.
5-Hydroxypiperidine-2-carboxylic acid is the mandatory starting material for synthesizing diazabicyclooctane (DBO) non-β-lactam β-lactamase inhibitors, such as relebactam. Its specific stereochemistry and regiochemistry enable the high-yield formation of the critical bicyclic core [1].
In solid-phase peptide synthesis, this compound is procured to introduce rigid pipecolic acid derivatives into peptide backbones. The C5-hydroxyl group provides a unique orthogonal handle for late-stage cross-linking, fluorescent tagging, or solubility enhancement [2].
For drug discovery programs targeting CNS or anti-infective pathways, this compound serves as a premium chiral building block. It allows medicinal chemists to rapidly generate diverse library members based on the bicyclic architecture, which is impossible to achieve with standard proline or unhydroxylated pipecolic acid [3].